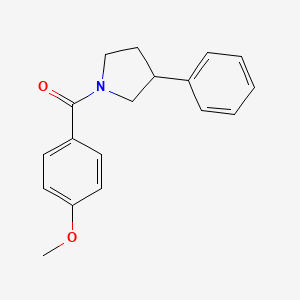![molecular formula C12H18Cl2N2O B4942760 (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine](/img/structure/B4942760.png)
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine, also known as AEPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to have various biochemical and physiological effects in the body. In cancer research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to induce cell death in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs. In Alzheimer's disease research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to improve cognitive function and memory in animal models. In environmental science, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to effectively remove heavy metal ions from wastewater.
实验室实验的优点和局限性
One advantage of using (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields of research. However, one limitation of using (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine is its high cost, which may limit its widespread use in research.
未来方向
There are many future directions for research involving (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases. In materials science, further studies are needed to explore its potential as a building block for the synthesis of MOFs with improved gas storage and separation properties. In environmental science, further studies are needed to optimize its use for the removal of heavy metal ions from wastewater. Overall, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has great potential for various applications, and further research is needed to fully understand its properties and potential.
合成方法
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenol with butylamine, followed by the addition of 2-chloroethylamine hydrochloride. The resulting product is then purified through column chromatography to obtain (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine in its pure form.
科学研究应用
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been studied for its ability to remove heavy metal ions from wastewater.
属性
IUPAC Name |
N'-[4-(3,4-dichlorophenoxy)butyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c13-11-4-3-10(9-12(11)14)17-8-2-1-6-16-7-5-15/h3-4,9,16H,1-2,5-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIUFUMNRIMKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCNCCN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(3,4-dichlorophenoxy)butyl]ethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4942681.png)

![N-isopropyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4942692.png)

![5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4942711.png)
![4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4942714.png)
![3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4942717.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4942729.png)

![6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4942752.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4942755.png)
![4-[(1-methyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B4942762.png)
![3-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4942769.png)
